N'-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide
Overview
Description
“N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide” is a compound that contains a trifluoromethyl group. Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .
Synthesis Analysis
The synthesis of compounds like “N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide” involves a highly efficient and metal-free [3+2] cyclization/rearrangement reaction. This process synthesizes multisubstituted trifluoromethyloxazolines from α-hydroxyketones and trifluoromethyl N-acylhydrazones .Molecular Structure Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This group significantly alters the physical and biological properties of organic molecules due to its high electronegativity, lipophilicity, and excellent metabolic stability .Chemical Reactions Analysis
The chemical reactions involving “N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide” include a [3+2] cyclization/rearrangement reaction. This reaction synthesizes multisubstituted trifluoromethyloxazolines from α-hydroxyketones and trifluoromethyl N-acylhydrazones .Physical and Chemical Properties Analysis
Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The trifluoromethyl group significantly alters the physical and biological properties of organic molecules due to its high electronegativity, lipophilicity, and excellent metabolic stability .Mechanism of Action
Target of Action
It’s known that this compound is used in the trifluoromethylation of aromatic amines . The aromatic amines can be considered as the targets for this compound.
Mode of Action
The compound N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide, also known as N’-[6-(trifluoromethyl)pyridine-3-carbonyl]cyclohexanecarbohydrazide, is used in the trifluoromethylation of aromatic amines . The trifluoromethylation process involves the transfer of a trifluoromethyl group (CF3) from the compound to the aromatic amine .
Biochemical Pathways
It’s known that the compound is involved in the trifluoromethylation of aromatic amines . This process could potentially affect various biochemical pathways, depending on the specific aromatic amine that is being trifluoromethylated.
Result of Action
The primary result of the action of N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is the trifluoromethylation of aromatic amines . This process results in the formation of a new compound with a trifluoromethyl group attached to the aromatic amine .
Future Directions
The future directions in the research of “N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide” and similar compounds involve the development of more efficient synthesis methods and the exploration of their applications in various fields such as pharmaceuticals, agrochemicals, and materials .
Biochemical Analysis
Biochemical Properties
The trifluoromethyl group in N’-(cyclohexylcarbonyl)-6-(trifluoromethyl)nicotinohydrazide is known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that the trifluoromethyl group can undergo various reactions, including trifluoromethylation of carbon-centered radical intermediates
Properties
IUPAC Name |
N'-(cyclohexanecarbonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3O2/c15-14(16,17)11-7-6-10(8-18-11)13(22)20-19-12(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQGAEFFRKLIHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139302 | |
Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092346-05-8 | |
Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092346-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Trifluoromethyl)-3-pyridinecarboxylic acid 2-(cyclohexylcarbonyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701139302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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